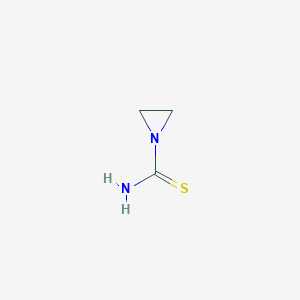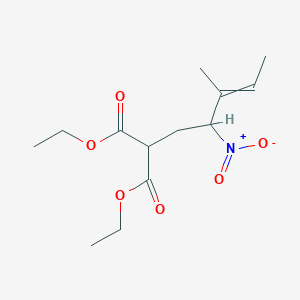
Aziridine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine-1-carbothioamide is a nitrogen-containing heterocyclic compound characterized by a three-membered aziridine ring attached to a carbothioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aziridine-1-carbothioamide can be synthesized through several methods. One common approach involves the reaction of aziridine with thiocarbamoyl chloride under basic conditions. Another method includes the cyclization of N-(2-chloroethyl)thiourea in the presence of a base. These reactions typically require mild to moderate temperatures and can be carried out in solvents such as dichloromethane or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Aziridine-1-carbothioamide undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield amines or other reduced derivatives.
Substitution Reactions: this compound can participate in substitution reactions where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
- Substituted amines, ethers, thioethers
- Sulfoxides, sulfones
- Various substituted derivatives depending on the reaction conditions
Wissenschaftliche Forschungsanwendungen
Aziridine-1-carbothioamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of aziridine-1-carbothioamide involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions that form various biologically active products. The compound can interact with thiol groups in proteins, potentially inhibiting enzyme activity and disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Aziridine-2-carboxylic acid derivatives: Known for their biological activity and use in medicinal chemistry.
Aziridine alkaloids: Naturally occurring compounds with significant pharmacological properties.
Uniqueness: Aziridine-1-carbothioamide is unique due to its combination of the aziridine ring and carbothioamide group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
62724-29-2 |
|---|---|
Molekularformel |
C3H6N2S |
Molekulargewicht |
102.16 g/mol |
IUPAC-Name |
aziridine-1-carbothioamide |
InChI |
InChI=1S/C3H6N2S/c4-3(6)5-1-2-5/h1-2H2,(H2,4,6) |
InChI-Schlüssel |
UDIUIXIBBPOQKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B14517664.png)
![1-[4-(2-Bromoethoxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14517669.png)


![1-Methyl-3,3-diphenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14517682.png)




![2-[Hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one](/img/structure/B14517725.png)

![1-[(2,2-Dichloroethenyl)sulfanyl]-2-methylpropane](/img/structure/B14517756.png)
